molecular formula C13H18ClN3O B12225427 N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12225427
M. Wt: 267.75 g/mol
InChI Key: VTLNTCKMWIYAPF-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a pyrazole-derived amine compound featuring a 2,4-dimethylpyrazole core substituted with a 2-methoxyphenylmethyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and chemical research.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-8-15-16(2)13(10)14-9-11-6-4-5-7-12(11)17-3;/h4-8,14H,9H2,1-3H3;1H

InChI Key

VTLNTCKMWIYAPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC=CC=C2OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine typically involves the alkylation of 2,4-dimethylpyrazole with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

The pyrazole moiety is known for its broad range of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects. The unique structure of N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride enhances its interaction with various biological targets.

Anticancer Applications

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • Mechanism of Action : Pyrazole compounds often inhibit specific enzymes or receptors involved in cancer cell proliferation. They may act as cyclin-dependent kinase inhibitors or influence signaling pathways critical for tumor growth.
CompoundCancer Cell LineIC50 (µM)Reference
N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochlorideMCF71.88 ± 0.11
N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazideMCF73.79
N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamideA3754.2

These data indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, making it a promising candidate for further development.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process:

  • Clinical Relevance : Pyrazole-based drugs like celecoxib are already used clinically as non-steroidal anti-inflammatory drugs (NSAIDs). Similar mechanisms could be expected from N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride.

Synthesis and Derivatives

The synthesis of N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride typically involves several steps that include the formation of the pyrazole ring and subsequent functionalization to enhance bioactivity.

Synthetic Route Overview

  • Formation of Pyrazole Core : Reaction of appropriate hydrazones with carbonyl compounds.
  • Alkylation : Introduction of the methoxyphenyl group through alkylation reactions.
  • Hydrochloride Salt Formation : Conversion into hydrochloride salt to improve solubility and stability.

Case Studies

Several case studies have explored the therapeutic applications of pyrazole derivatives:

  • Antitumor Activity : A study demonstrated that a series of pyrazole derivatives exhibited significant antitumor activity against HeLa and A549 cell lines, with IC50 values indicating potent efficacy.
    "The dominance of the pyrazole moiety in therapeutically potential lead compounds has encouraged sophisticated methods to prepare these heterocyclic compounds" .
  • Inflammatory Models : Research involving animal models has shown that pyrazole derivatives can significantly reduce inflammation markers in induced arthritis models.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural Analogues

N-[(1-Ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
  • Structural Differences : Replaces the 2-methoxyphenylmethyl group with a 1-ethylpyrazol-4-ylmethyl moiety.
  • Hydrochloride salt formulation ensures comparable solubility to the target compound .
25C-NBOMe HCl (2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine Hydrochloride)
  • Structural Differences : Contains an ethanamine backbone instead of a pyrazole core. The 2-methoxyphenylmethyl group is retained, but the addition of a 4-chloro-2,5-dimethoxyphenyl ring introduces distinct pharmacophoric features.
  • Key Implications : The ethanamine structure is associated with serotonin receptor (5-HT) activity, as seen in phenethylamine derivatives. This suggests that the target compound’s pyrazole core might diverge in receptor selectivity compared to ethanamine-based ligands .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structural Differences : Features a pyridin-3-yl group instead of the 2-methoxyphenylmethyl substituent.
  • The cyclopropyl group may improve metabolic stability compared to the methyl groups in the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₃H₁₈ClN₃O 267.76* Pyrazole core, 2-methoxyphenylmethyl, hydrochloride salt
N-[(1-Ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;HCl C₁₂H₁₈ClN₅ 283.76* Dual pyrazole substituents, ethyl group
25C-NBOMe HCl C₁₉H₂₃Cl₂NO₃ 390.30 Ethanamine backbone, chloro-dimethoxyphenyl, hydrochloride salt
Pexidartinib Hydrochloride C₂₀H₁₆ClF₃N₆ 456.83 Pyrrolopyridine-pyridine core, trifluoromethyl group, therapeutic use in TGCT

*Calculated based on standard atomic weights.

Biological Activity

N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Common Name This compound
CAS Number 1856058-76-8
Molecular Formula C13H18ClN3O
Molecular Weight 267.75 g/mol

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have reported significant cytotoxic effects against HeLa, A549, and MCF7 cell lines with IC50 values ranging from 0.01 µM to 42.30 µM, indicating its potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, it has demonstrated inhibitory effects on Aurora-A kinase and CDK2, both critical targets in cancer therapy .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may also possess antimicrobial activity, although further research is required to elucidate its full potential in this area .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Anticancer Activity

A study by Bouabdallah et al. evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The compound exhibited significant inhibition against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

Study 2: Enzyme Inhibition

Research conducted by Sun et al. highlighted the compound's ability to inhibit CDK2 with an IC50 of 0.95 nM, showcasing its potential as a therapeutic agent in cancer treatment .

Study 3: Structure-Activity Relationship

A comprehensive analysis of structure-activity relationships (SAR) indicated that modifications to the methoxy group significantly enhance the compound's biological activity. Compounds with a 3,5-dimethoxy arrangement exhibited improved potency compared to their counterparts .

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